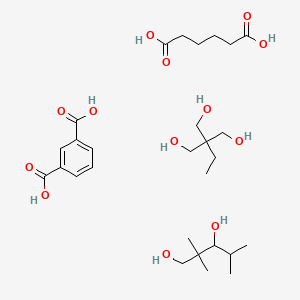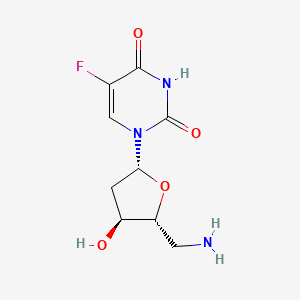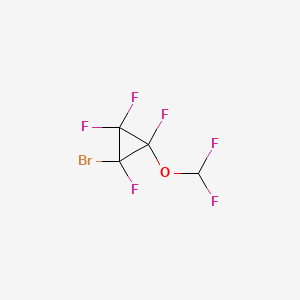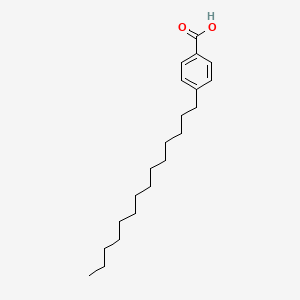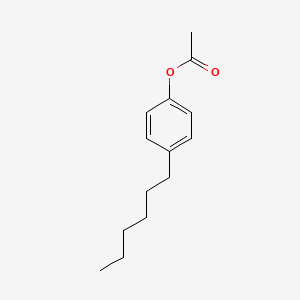
4-Hexylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylphenyl acetate is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of 4-hexylphenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with a hexyl group and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hexylphenyl acetate can be synthesized through the esterification reaction between 4-hexylphenol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylphenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-hexylphenol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro compounds in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Hydrolysis: 4-Hexylphenol and acetic acid.
Reduction: 4-Hexylphenyl alcohol.
Substitution: Various substituted 4-hexylphenyl derivatives.
Applications De Recherche Scientifique
4-Hexylphenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 4-hexylphenyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-hexylphenol and acetic acid, which may interact with biological systems. The phenyl ring can participate in aromatic interactions, while the hexyl group provides hydrophobic interactions. These properties make it a versatile compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hexylphenol: The parent compound of 4-hexylphenyl acetate, lacking the ester group.
Phenyl acetate: Similar structure but without the hexyl group.
Hexyl acetate: Similar structure but without the phenyl ring.
Uniqueness
This compound is unique due to the combination of the phenyl ring, hexyl group, and acetate group, which imparts specific chemical and physical properties. Its pleasant aroma and reactivity make it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
55168-28-0 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(4-hexylphenyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h8-11H,3-7H2,1-2H3 |
Clé InChI |
QXHXJRGYTGTETP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
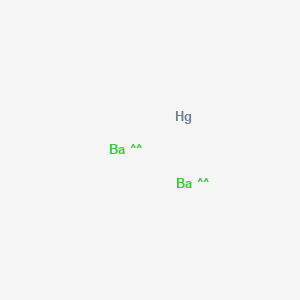
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
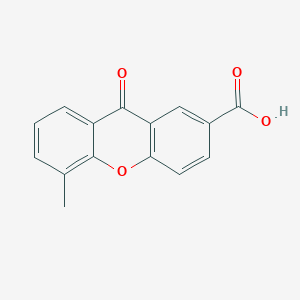

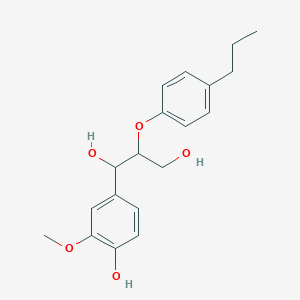


![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
